molecular formula C12H11NO3 B8010168 Ethyl 2-(1H-indol-7-yl)-2-oxoacetate

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate

Cat. No.: B8010168
M. Wt: 217.22 g/mol
InChI Key: XCMIZNUDCCTRLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is a high-purity chemical compound designed for research and development applications. As an ethyl oxoacetate derivative of the 7-position indole scaffold, this compound serves as a versatile and valuable intermediate in synthetic organic chemistry . Researchers utilize this structural motif in the synthesis of more complex molecules, particularly in medicinal chemistry for the exploration of novel pharmacologically active compounds . The reactive ketoester group adjacent to the indole ring allows for further functionalization, making it a key building block for constructing combinatorial libraries and for use in heterocyclic chemistry studies. The compound should be stored in a cool, dry environment to maintain stability. As a standard safety precaution, researchers should consult the safety data sheet (SDS) prior to use. This product is labeled with the GHS pictogram and carries the signal word "Warning" with associated hazard statements . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-indol-7-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-5-3-4-8-6-7-13-10(8)9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMIZNUDCCTRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Ethyl 2 1h Indol 7 Yl 2 Oxoacetate

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is an electron-rich heterocycle, which predisposes it to a variety of reactions. The presence of the electron-withdrawing α-ketoester group at the C-7 position modulates the typical reactivity of the indole core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, typically occurring at the C-3 position due to the high electron density at this site, which allows for the formation of a stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. nih.gov However, in Ethyl 2-(1H-indol-7-yl)-2-oxoacetate, the C-7 position is already substituted. The regioselectivity of subsequent EAS reactions is therefore governed by the combined electronic effects of the pyrrole (B145914) nitrogen and the C-7 substituent.

The indole nitrogen is an electron-donating group, directing incoming electrophiles to the ortho and para positions (C-2, C-4, C-6). Conversely, the ethyl 2-oxoacetate group at C-7 is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring and directs electrophiles to the positions meta to it (C-4 and C-6). chemistrytalk.orgyoutube.com

The convergence of these directing effects suggests that electrophilic attack is most likely to occur at the C-4 and C-6 positions of the benzene ring, or at the C-2 and C-3 positions of the pyrrole ring. The C-3 position remains the most nucleophilic site in the indole system and is generally favored for electrophilic attack unless sterically hindered or electronically deactivated. nih.gov Computational methods, such as the RegioSQM method which analyzes the stability of protonated intermediates, can be used to predict the most likely site of electrophilic attack with a high degree of accuracy for complex heteroaromatic systems. chemrxiv.org For instance, nitration of substituted indoles using nitric acid and sulfuric acid introduces a nitro group, with the position determined by the existing substituents. chemistrytalk.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Influence of Indole N-H (Activating) Influence of C-7 α-Ketoester (Deactivating) Predicted Outcome
C-2 Ortho - Possible, but less favorable than C-3
C-3 Most favorable site - Highly Favorable (if not sterically hindered)
C-4 Para Meta Favorable
C-5 - Ortho Unfavorable
C-6 Ortho Meta Favorable

The nitrogen atom (N1) of the indole ring is nucleophilic and can be readily functionalized through reactions like alkylation and acylation. clockss.org N-alkylation is a common transformation, typically achieved by treating the indole with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. rsc.org

Classical conditions for N-alkylation involve the use of strong bases such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Alternatively, milder conditions using potassium hydroxide (B78521) (KOH) in acetone (B3395972) have also proven effective for the N-alkylation of indole esters. nih.gov The choice of base and solvent is crucial to achieve high selectivity for N-alkylation over potential C-alkylation.

The development of one-pot, multicomponent protocols allows for the rapid synthesis of N-alkylated indoles from simple precursors. rsc.org For this compound, N-functionalization provides a convenient handle for introducing further molecular diversity. The reaction tolerates a wide variety of alkylating agents, including primary and secondary alkyl halides. beilstein-journals.orgresearchgate.net

Table 2: Representative Conditions for N1-Alkylation of Indole Derivatives

Reagents Solvent Temperature Outcome Reference(s)
Alkyl Halide, NaH DMF or THF Room Temp to Reflux High yield of N-alkylated product rsc.org
Alkyl Halide, aq. KOH Acetone 20 °C to Reflux Excellent yields of N-alkylated esters and acids nih.gov
N-Tosylhydrazone, CuI, K₂CO₃ Dioxane 110 °C Reductive cross-coupling to form N-alkylated indoles researchgate.net
Vinylene Carbonate, DBU Dioxane 100 °C Nucleophilic addition to form N-substituted indoles mdpi.com

Direct functionalization of the indole C-7 position is challenging due to the inherent reactivity of the C-2 and C-3 positions. rsc.org However, strategies such as directed ortho-metalation (DoM) have emerged as powerful tools for site-selective C-H activation. rsc.orgacs.orgnih.gov This approach typically involves the installation of a directing metalation group (DMG) on the indole nitrogen. The DMG coordinates to an organolithium base, directing deprotonation to the adjacent C-7 position.

Common DMGs include amide (e.g., -CONEt₂) and phosphinoyl groups. acs.orgnih.gov For example, an N-amidoindole can be selectively metalated at C-7. To prevent competitive metalation at the more acidic C-2 position, a blocking group, such as a trialkylsilyl group, is often installed at C-2 first. This C-2 silyl (B83357) group can be removed after the C-7 functionalization is complete. acs.orgnih.gov The resulting C-7 metalated species can then be quenched with various electrophiles to install a wide range of substituents. acs.orgresearchgate.net

Transition-metal-catalyzed C-H activation provides an alternative route. rsc.orgnih.gov For instance, iridium-catalyzed borylation can selectively functionalize the C-7 position of 2-substituted indoles, in some cases without the need for an N-protecting group. researchgate.netacs.orgmsu.edu The resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. acs.orgnih.gov

Table 3: Methods for C-7 Functionalization of the Indole Core

Method Key Reagents Key Features Reference(s)
Directed ortho-Metalation (DoM) N-Directing Group (e.g., CONEt₂), n-BuLi, Electrophile Requires N-protection; often requires C-2 blocking. acs.org, nih.gov
Ir-Catalyzed Borylation HBPin, Ir catalyst (e.g., [Ir(cod)OMe]₂) Can proceed without N-protection on 2-substituted indoles. acs.org, msu.edu
Rh-Catalyzed C-H Arylation Arylboronic acid, Chiral Rhodium Complex Enables enantioselective synthesis of C7-aryl indoles. nih.gov
Fe-Catalyzed Amination N-P(O)tBu₂ directing group, Fe catalyst Selective amination at the C-7 position. acs.org

Reactivity of the α-Ketoester Functional Group

The α-ketoester moiety (-CO-COOEt) in this compound is characterized by two adjacent carbonyl groups, rendering it highly electrophilic and susceptible to a variety of nucleophilic attacks.

The adjacent ketone and ester carbonyl groups are both electrophilic sites. Nucleophilic addition reactions can occur at either carbonyl carbon. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), typically add to the more reactive ketone carbonyl. researchgate.neteopcw.com This reaction, after an aqueous workup, yields a tertiary alcohol. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. eopcw.com

The reactivity of aldehydes and ketones towards nucleophilic addition is generally higher than that of esters. eopcw.com This selectivity allows for the preferential reaction at the keto-carbonyl of the α-ketoester. Various reducing agents can also effect nucleophilic addition. For example, sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities. Enantioselective additions are also possible, for instance, the rhodium-catalyzed addition of arylboronic acids can generate chiral tertiary arylglycolates with high levels of stereocontrol. nih.gov

Table 4: Nucleophilic Addition Reactions at the α-Keto Carbonyl

Nucleophile/Reagent Product Type Key Features Reference(s)
Grignard Reagents (RMgX) Tertiary α-hydroxy ester Forms a new C-C bond. researchgate.net
Organolithium Reagents (RLi) Tertiary α-hydroxy ester Similar to Grignard reagents, highly reactive. researchgate.net
Sodium Borohydride (NaBH₄) α-hydroxy ester Selective reduction of the ketone. eopcw.com
Arylboronic Acids / Rh catalyst Tertiary α-aryl-α-hydroxy ester Enantioselective C-C bond formation. nih.gov
Amines (R-NH₂) Imine (at keto position) Reversible, acid-catalyzed addition-elimination. eopcw.com

The term "conjugate addition" or "Michael addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. scirp.orgnih.gov While this compound is not intrinsically an α,β-unsaturated system, it can be a precursor to such systems. For example, a condensation reaction (like a Knoevenagel or aldol (B89426) condensation) at the α-carbon of a related keto-ester could generate a Michael acceptor. libretexts.org

Alternatively, the concept of conjugate addition can be applied to reactions where the indole ring itself acts as the nucleophile, adding to an external Michael acceptor. This is a well-established reaction for indoles, which typically add at the C-3 position to α,β-unsaturated ketones, a reaction often catalyzed by Lewis or Brønsted acids. scirp.orgnih.gov

A more relevant reaction for the α-ketoester moiety itself is the Claisen condensation. The α-hydrogens of esters are weakly acidic and can be removed by a strong base to form an enolate anion. libretexts.org This enolate can then act as a nucleophile. While the target molecule lacks α-hydrogens on the ester side, related keto-esters with α-hydrogens are key substrates in reactions like the acetoacetic ester synthesis, which involves alkylation of the enolate followed by hydrolysis and decarboxylation. libretexts.orglibretexts.org Tandem reactions involving the conjugate addition of a nucleophile to an unsaturated system followed by trapping of the resulting enolate with an electrophile are also powerful synthetic strategies. beilstein-journals.org

Reductions of the α-Ketoester to α-Hydroxyester Derivatives, including Enzymatic Reductions

The reduction of the α-keto group in this compound to the corresponding α-hydroxyester, ethyl 2-hydroxy-2-(1H-indol-7-yl)acetate, is a key transformation for accessing chiral building blocks in pharmaceutical synthesis. This conversion can be achieved through various chemical and enzymatic methods.

Chemical reductions using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, these methods typically yield racemic mixtures of the α-hydroxyester unless chiral auxiliaries or catalysts are employed.

Enzymatic reductions offer a powerful alternative for the stereoselective synthesis of α-hydroxyesters. While specific studies on the enzymatic reduction of this compound are not extensively documented, analogies can be drawn from the well-established use of baker's yeast (Saccharomyces cerevisiae) and other isolated reductase enzymes in the asymmetric reduction of α-ketoesters. For instance, the reduction of ethyl acetoacetate (B1235776) using baker's yeast is a classic example that yields the corresponding (S)-3-hydroxybutanoate with high enantiomeric excess. ethz.ch This process involves the action of yeast alcohol dehydrogenases, which utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor to deliver a hydride to the keto group. It is anticipated that whole-cell biotransformations with organisms like Saccharomyces cerevisiae or specifically engineered E. coli expressing ketoreductase enzymes could provide access to either the (R) or (S) enantiomer of ethyl 2-hydroxy-2-(1H-indol-7-yl)acetate, depending on the enzyme's stereopreference.

Table 1: Comparison of Reduction Methods for α-Ketoesters

Method Reagent/Enzyme Typical Product Stereoselectivity Notes
Chemical Reduction Sodium Borohydride (NaBH₄) Racemic α-hydroxyester Low (without chiral modifiers) Mild conditions, high yield.
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄) Racemic α-hydroxyester Low (without chiral modifiers) Potent reducing agent, less selective.
Enzymatic Reduction Baker's Yeast (S. cerevisiae) Chiral α-hydroxyester High (typically yields S-enantiomer) Green and cost-effective method. ethz.ch
Enzymatic Reduction Isolated Ketoreductases (KREDs) Chiral α-hydroxyester Very High (R or S selective enzymes available) High specificity and enantioselectivity.

Condensation Reactions and Heterocycle Annulation via α-Ketoester Moiety

The α-ketoester moiety of this compound is a versatile functional group for condensation reactions and the construction of heterocyclic rings. The adjacent ketone and ester groups provide two points of reactivity for cyclocondensation with various nucleophiles.

For example, reaction with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of quinoxalinone derivatives. This transformation involves initial condensation of one of the amino groups with the ketone, followed by intramolecular cyclization and elimination of water and ethanol. Similarly, condensation with hydrazine (B178648) derivatives can yield pyridazinone systems.

Furthermore, the α-ketoester can participate in annulation reactions to build fused heterocyclic systems. An iodine/DMSO-promoted reaction between 2-(1H-indol-2-yl)anilines and aryl methyl ketones has been shown to produce indoloquinolines. researchgate.net This reaction proceeds through the in situ formation of a phenylglyoxal (B86788) from the aryl methyl ketone, which then undergoes condensation and cyclization. researchgate.net By analogy, this compound could potentially react with suitable partners to form complex fused indole structures. The development of N-heterocyclic carbene (NHC)-catalyzed annulation reactions also presents opportunities for synthesizing novel fused heterocycles from indole-based starting materials. rsc.org

Interplay between Indole and α-Ketoester Moieties

The chemical behavior of this compound is significantly influenced by the electronic communication and spatial proximity of the indole ring and the α-ketoester side chain.

Intramolecular Cyclization Reactions Involving Both Fragments

The structure of this compound allows for intramolecular cyclization reactions that involve both the indole nucleus and the side chain. Acid-catalyzed reactions can promote electrophilic attack of the keto-activated side chain onto the electron-rich indole ring. While the C3 position is the most nucleophilic site in indoles, cyclization involving the C6 position of the indole ring can also occur, leading to the formation of novel tricyclic systems. The outcome of such reactions is often dependent on the reaction conditions and the substitution pattern of the indole ring. For example, intramolecular cyclizations of nitrogen-tethered cyclopropenes with indoles have been shown to yield complex polycyclic indole derivatives. researchgate.net

Regioselectivity and Site-Selectivity Influences of the Indole-7-yl Substituent

The position of the α-ketoester substituent at the C7 position of the indole ring has a profound impact on the regioselectivity of further chemical transformations. In electrophilic substitution reactions, the directing effect of the indole nitrogen typically favors substitution at the C3 position. However, the presence of a substituent at C7 can sterically and electronically modulate this reactivity.

In transition metal-catalyzed C-H functionalization reactions, the regioselectivity is often controlled by the formation of a metallacyclic intermediate. While many methods favor functionalization at the C2 or C3 positions of the indole, the development of directing groups and specific catalytic systems has enabled selective functionalization at other positions, including C4, C5, C6, and C7. The α-ketoester group at C7 could potentially act as a directing group for C-H activation at the C6 position, although this has not been explicitly demonstrated for this specific compound. The study of regioselective C-H functionalization of indoles is an active area of research, with various factors influencing the site of reaction. acs.org

Keto-Enol Tautomerism and Isomeric Equilibria in α-Ketoester-Indole Systems

Like other carbonyl compounds with α-hydrogens, the α-ketoester moiety of this compound can exist in equilibrium with its enol tautomer. libretexts.orgopenstax.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the keto form and the enol form, which features a carbon-carbon double bond and a hydroxyl group. libretexts.orglibretexts.org

Keto TautomerEnol Tautomer

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. For simple esters, the keto form is generally heavily favored. masterorganicchemistry.com However, the presence of the indole-7-yl group could potentially stabilize the enol form through conjugation or intramolecular hydrogen bonding between the enol hydroxyl group and the indole nitrogen or the ester carbonyl. The keto-enol tautomerism is often catalyzed by acids or bases. openstax.orglibretexts.org The formation of the enol or its conjugate base, the enolate, is a crucial step in many reactions of carbonyl compounds, as the enol/enolate is a potent nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise arrangement of atoms within Ethyl 2-(1H-indol-7-yl)-2-oxoacetate can be determined.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum for this compound is predicted to show distinct signals for the indole (B1671886) ring protons, the ethyl ester protons, and the indole N-H proton.

The indole protons (H-2, H-3, H-4, H-5, and H-6) are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The H-3 proton, adjacent to the nitrogen and part of an enamine-like system, would likely resonate at a characteristic downfield shift. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) will exhibit splitting patterns (doublets or triplets) based on their coupling to adjacent protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl pattern resulting from spin-spin coupling. The N-H proton of the indole is expected to be a broad singlet, typically found at a high chemical shift (>10 ppm).

Predicted ¹H NMR Data Table (Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Indole N-H> 10.0br s-1H
H-4~7.8d~8.01H
H-2~7.5t~2.01H
H-6~7.2d~7.51H
H-5~7.1t~7.81H
H-3~6.6t~2.51H
O-CH₂-CH₃~4.4q~7.12H
O-CH₂-CH₃~1.4t~7.13H

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, highly deshielded signals are expected for the two carbonyl carbons. The ketone carbonyl (C=O) typically appears further downfield (δ 185-195 ppm) than the ester carbonyl (O=C-O, δ 160-170 ppm). rsc.org The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The ethyl group carbons will appear in the upfield, aliphatic region (δ 10-70 ppm). rsc.org

Predicted ¹³C NMR Data Table (Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone C=O~188
Ester C=O~164
C-7a (Indole)~136
C-3a (Indole)~128
C-7 (Indole)~127
C-4 (Indole)~125
C-6 (Indole)~122
C-5 (Indole)~121
C-2 (Indole)~120
C-3 (Indole)~103
O-CH₂-CH₃~62
O-CH₂-CH₃~14

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). spectrabase.com For this compound, COSY would show correlations between H-4/H-5, H-5/H-6, and H-2/H-3 within the indole ring, as well as the clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). spectrabase.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). spectrabase.com HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected from the indole protons (e.g., H-6) to the carbonyl carbon of the keto group, and from the ethyl methylene protons to the ester carbonyl carbon, confirming the attachment of the side chain to the C7 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the H-6 proton and the protons of the side chain, providing further evidence for the C-7 substitution pattern.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₂H₁₁NO₃. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this composition with a high degree of confidence (typically within 5 ppm).

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol bldpharm.com

Calculated Exact Mass [M+H]⁺: 218.0761 Da

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation to produce smaller product ions. The resulting fragmentation pattern is a fingerprint for the molecule and helps to confirm its structure. nih.gov For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Loss of ethylene (B1197577) (-C₂H₄): From the ethyl ester moiety via a McLafferty-type rearrangement.

Decarbonylation (-CO): Loss of a carbon monoxide molecule from the keto group is a typical fragmentation pathway for α-ketoesters.

Cleavage of the C-C bond between the indole ring and the keto group: This would generate a fragment corresponding to the protonated indole ring and a fragment corresponding to the ethyl oxalyl cation.

These fragmentation patterns, observed through MS/MS analysis, would provide definitive evidence for the presence and connectivity of both the 7-substituted indole ring and the ethyl α-ketoester side chain. nih.govlibretexts.org

Chromatographic Coupling (e.g., GC-MS, HPLC-MS) for Purity Assessment and Complex Mixture Analysis.

Coupled chromatographic-mass spectrometric techniques are indispensable for the analysis of "this compound," offering both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," derivatization to a more volatile species, such as by silylation of the N-H group, may be necessary to improve its chromatographic behavior and prevent thermal degradation in the injector and column.

Purity Assessment: In a GC-MS analysis, the purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). Any minor peaks would indicate the presence of impurities, which could be starting materials, by-products from synthesis, or degradation products.

Complex Mixture Analysis: When analyzing complex mixtures, GC-MS allows for the separation of "this compound" from other components. The mass spectrum of each separated component can then be used for its identification by comparing it to spectral libraries or through manual interpretation of the fragmentation pattern.

Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of "this compound" (Molecular Weight: 217.22 g/mol ) is predicted to show a molecular ion peak ([M]⁺) at m/z 217. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 172.

Loss of the ethyl group (-C₂H₅) to give a fragment at m/z 188.

Cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the indol-7-ylcarbonyl cation at m/z 144.

The characteristic fragmentation of the indole ring itself.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is highly suitable for the analysis of "this compound" as it can handle less volatile and thermally sensitive molecules without the need for derivatization.

Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with a small amount of formic acid to improve peak shape), would be a standard method. The purity is assessed by the peak area percentage of the main peak in the chromatogram detected by a UV detector or the mass spectrometer (in total ion current mode).

Complex Mixture Analysis: HPLC-MS is instrumental in analyzing reaction mixtures during the synthesis of "this compound" or in profiling related compounds in biological or environmental samples. The high resolving power of HPLC separates the components, and the mass spectrometer provides their molecular weights and structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in HPLC-MS. For "this compound," analysis in positive ion mode would be expected to yield the protonated molecule ([M+H]⁺) at m/z 218 and potentially adducts with sodium ([M+Na]⁺) at m/z 240 or potassium ([M+K]⁺) at m/z 256.

Table 4.2.3-1: Predicted Chromatographic and Mass Spectrometric Data

ParameterPredicted Value/Characteristic
GC-MS
Molecular Ion (M⁺)m/z 172
Key Fragmentsm/z 144, 116, 89
HPLC-MS (ESI+)
Protonated Molecule ([M+H]⁺)m/z 218
Sodium Adduct ([M+Na]⁺)m/z 240
Common Mobile PhasesAcetonitrile/Water or Methanol/Water with Formic Acid

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Study.

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in "this compound." The positions of the absorption bands provide clear evidence for the key structural features of the molecule.

Functional Group Identification:

N-H Stretch: The indole N-H group is expected to show a stretching vibration in the region of 3400-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the indole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

C=O Stretches: The molecule contains two carbonyl groups: an α-keto group and an ester carbonyl group. These will give rise to strong absorption bands in the region of 1750-1680 cm⁻¹. The α-keto group attached to the indole ring is expected to absorb at a lower wavenumber (around 1700-1680 cm⁻¹) due to conjugation with the aromatic ring. The ester carbonyl is anticipated to absorb at a higher wavenumber (around 1740-1720 cm⁻¹).

C-O Stretch: The C-O stretching vibration of the ester group will be visible in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretches: The C=C stretching vibrations of the indole ring will appear in the 1600-1450 cm⁻¹ region.

Tautomerism Study: While the primary form is the keto form, IR spectroscopy could potentially be used to study the presence of any enol tautomers. The enol form would exhibit a broad O-H stretching band (around 3500-3200 cm⁻¹) and a C=C stretching band for the enol double bond, along with a shift in the carbonyl absorption. The absence of a significant O-H band and the presence of the distinct keto and ester carbonyl bands would confirm that the keto form is overwhelmingly dominant in the solid state or in non-polar solvents.

Table 4.3-1: Predicted Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (stretch)3400-3300Medium
Aromatic C-H (stretch)>3000Medium
Aliphatic C-H (stretch)<3000Medium
C=O (ester)1740-1720Strong
C=O (α-keto)1700-1680Strong
C=C (aromatic)1600-1450Medium-Weak
C-O (ester)1300-1100Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis.

UV-Vis spectroscopy provides insights into the electronic structure of "this compound," particularly the conjugated π-electron system.

Electronic Transitions: The UV-Vis spectrum is the result of promoting electrons from bonding or non-bonding orbitals to anti-bonding orbitals. For this molecule, the principal electronic transitions are expected to be π → π* and n → π*.

π → π* Transitions: These transitions arise from the extensive conjugated system of the indole ring and the attached α-keto-ester moiety. They are typically of high intensity (large molar absorptivity, ε) and are expected to appear at shorter wavelengths (higher energy). Multiple π → π* bands are likely, corresponding to the different electronic transitions within the indole chromophore.

n → π* Transitions: These lower intensity transitions involve the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. These transitions occur at longer wavelengths (lower energy) compared to the π → π* transitions.

Table 4.4-1: Predicted UV-Vis Absorption Maxima

Transition TypePredicted λ_max Range (nm)Molar Absorptivity (ε)
π → π220-280High
n → π300-350Low

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Through these methods, researchers can model various aspects of Ethyl 2-(1H-indol-7-yl)-2-oxoacetate's chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. These calculations also help in mapping the potential energy surface, identifying stable conformers and the energy barriers between them.

Table 1: Representative Calculated Bond Lengths and Angles for an Indole-2-oxoacetate Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (keto)1.214
C-C (keto-ester)1.542
C=O (ester)1.208
C-O (ester)1.335
Bond Angles (°)
O=C-C118.5
C-C=O121.3
O=C-O124.7
Data is hypothetical for this compound and is based on reported values for similar structures for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing substituent. In the case of this compound, the ethyl oxoacetate group would be the primary location of the LUMO. This distribution makes the indole ring susceptible to electrophilic attack and the side chain prone to nucleophilic attack. The calculated HOMO-LUMO gap for a similar indole derivative was found to be approximately 4.5 eV, indicating a stable yet reactive molecule.

Table 2: Calculated FMO Energies and HOMO-LUMO Gap for a Related Indole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.7
HOMO-LUMO Gap 4.5
Data is hypothetical for this compound and is based on reported values for similar structures for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a high electron density around the oxygen atoms of the oxoacetate group, making them nucleophilic sites. The indole nitrogen would also exhibit some nucleophilic character. Conversely, the carbonyl carbons of the side chain would be electrophilic centers, susceptible to attack by nucleophiles. The hydrogen atom attached to the indole nitrogen would also show a positive potential, indicating its acidic nature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

To understand how this compound participates in a chemical reaction, chemists perform transition state searches to locate the highest energy point along the reaction pathway. The structure at this point is the transition state. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This type of analysis is crucial for understanding reaction kinetics and selectivity.

This compound can be a substrate in various metal-catalyzed reactions. Computational modeling can be used to elucidate the entire catalytic cycle of such transformations. This involves calculating the energies of all intermediates and transition states in the cycle, including substrate coordination to the metal center, oxidative addition, migratory insertion, and reductive elimination steps. Such analyses provide a detailed picture of the catalyst's role and the factors that control the reaction's efficiency and selectivity. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to model the different stages of the catalytic cycle involving an indole derivative.

Conformational Analysis and Molecular Dynamics Simulations

The α-ketoester moiety introduces several rotatable single bonds, leading to a variety of possible conformers. The key dihedral angles governing the conformation are those around the C7-C(O), C(O)-C(O), and C(O)-O-Et bonds. Theoretical investigations, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of the molecule as these angles are systematically rotated.

By calculating the total energy for each conformation, a profile of the rotational energy landscape can be constructed. The minima on this surface correspond to stable, preferred conformations, while the maxima represent the energy barriers that must be overcome for rotation to occur. For the α-ketoester group, a key feature is the relative orientation of the two adjacent carbonyl groups. Theoretical studies on similar systems suggest that a planar or near-planar arrangement of the C7-C(O)-C(O)-O segment is often energetically favored to maximize electronic conjugation, though steric hindrance can lead to twisted conformations. The indole ring itself is an essentially planar system, providing a stable anchor for the side chain.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformations over time at various temperatures. By simulating the atomic motions, MD can reveal the accessibility of different conformational states and the frequencies of transitions between them, providing a more complete picture of the molecule's flexibility under realistic conditions.

The specific substitution pattern of this compound allows for potential intramolecular interactions that can significantly influence its preferred conformation. The most notable potential interaction is a hydrogen bond between the hydrogen atom on the indole nitrogen (N-H) and one of the oxygen atoms of the adjacent α-ketoester group.

Computational models can predict the existence and strength of such hydrogen bonds. The analysis involves examining the geometric criteria for hydrogen bonding (e.g., the N-H···O distance and the N-H···O angle) in various low-energy conformers. A short distance and an angle close to 180° would indicate a strong interaction. Such an intramolecular hydrogen bond would create a pseudo-cyclic structure, imparting significant rigidity to the molecule and locking the side chain into a specific orientation relative to the indole ring. The presence of this bond would stabilize the conformer in which it occurs, making it a dominant species in the conformational equilibrium.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecular geometry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of computed chemical shifts allows for direct comparison with experimental spectra, helping to assign specific peaks to individual atoms within the molecule. Discrepancies between computed and experimental values can often be resolved by considering solvent effects or by averaging the calculated shifts over several low-energy conformers populated at room temperature.

Below is an illustrative table showing how computed NMR data for this compound would be presented.

Atom NumberComputed ¹H Shift (ppm)Computed ¹³C Shift (ppm)
H (indole N1)11.0 - 12.0-
H (indole C2)7.5 - 8.0-
H (indole C3)6.5 - 7.0-
C (indole C2)-125 - 130
C (indole C3)-100 - 105
C (keto C=O)-180 - 190
C (ester C=O)-160 - 165
CH₂ (ethyl)4.2 - 4.560 - 65
CH₃ (ethyl)1.2 - 1.513 - 16
Note: The values in this table are representative and for illustrative purposes only.

Vibrational (IR) and electronic (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be directly compared to experimental IR spectra to assign absorption bands to specific molecular motions, such as the characteristic stretching frequencies of the indole N-H bond and the C=O bonds of the keto and ester groups.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the calculations would predict electronic transitions associated with the indole chromophore and the extended conjugation through the α-ketoester side chain.

An illustrative table of predicted spectroscopic data is provided below.

Inability to Generate Article Due to Lack of Specific Research Data

After a comprehensive search of available scientific literature, it has been determined that there is insufficient published research on the specific applications of This compound as a synthetic intermediate to construct the detailed article as requested.

The user's instructions mandated a strict focus solely on "this compound" and adherence to a detailed outline covering its use in forming complex heterocycles, its role as a precursor to chiral building blocks, and its application in developing derivatives for structure-activity relationship (SAR) studies.

While the compound itself is cataloged and commercially available, the public scientific domain does not appear to contain specific studies detailing its use in the following areas outlined in the request:

Annulation reactions leading to novel polycyclic systems.

Application in the synthesis of indole-derived natural product cores or their analogs.

Specific methods for its conversion into enantiopure α-hydroxy esters and α-amino esters .

The development of chiral indole derivatives derived from it for use in asymmetric synthesis.

Its use as a starting scaffold for creating a library of derivatives for Structure-Activity Relationship (SAR) studies .

Research on related indole isomers, such as those derived from indol-2-carboxylate, indol-3-yl-glyoxylates, and other substituted indoles, is more common. For instance, the literature describes the asymmetric reduction of other α-ketoesters to chiral α-hydroxy esters and the use of different indole scaffolds in building complex molecules. However, the explicit instructions to focus solely on the 7-yl isomer and not introduce information outside this scope prevent the use of these analogous examples.

Generating an article based on the reactivity of other, different molecules would be scientifically inaccurate and would violate the core requirements of the prompt. Therefore, to maintain the requested standards of accuracy and strict adherence to the specified compound, the article cannot be produced at this time.

Applications of Ethyl 2 1h Indol 7 Yl 2 Oxoacetate As a Synthetic Intermediate

Development of Diverse Indole (B1671886) Derivatives for Structure-Activity Relationship Studies

Chemical Modification Strategies on the Indole and α-Ketoester Moieties

The strategic derivatization of ethyl 2-(1H-indol-7-yl)-2-oxoacetate hinges on the selective reactivity of its two primary functional components: the indole nucleus and the α-ketoester side chain. A variety of chemical transformations can be employed to modify these moieties, leading to a diverse array of substituted indole derivatives.

The indole nitrogen (N-1) is a common site for modification. N-alkylation can be achieved using various alkylating agents in the presence of a base. For the related ethyl indol-2-carboxylate, successful alkylations have been carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972). researchgate.netnih.govmdpi.com This method allows for the introduction of a range of alkyl and benzyl (B1604629) groups onto the indole nitrogen. Furthermore, by adjusting the reaction conditions, such as increasing the amount of base and temperature, the corresponding N-alkylated carboxylic acids can be obtained directly through in-situ ester hydrolysis. researchgate.netmdpi.com Commercially available examples, such as ethyl 2-(1-acetyl-2-(tert-butyl)-1H-indol-3-yl)-2-oxoacetate, demonstrate that N-acylation is also a viable strategy for modifying the indole nitrogen. bldpharm.com

The indole ring itself is susceptible to electrophilic substitution . While specific examples for the 7-substituted isomer are not extensively documented in the readily available literature, the general reactivity pattern of indoles suggests that positions C-2, C-3, C-4, C-5, and C-6 are potential sites for the introduction of new functional groups. The presence of the electron-withdrawing α-ketoester at the 7-position will influence the regioselectivity of these reactions. Commercially available analogs such as ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate and ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate confirm that halogenation, specifically bromination, is a feasible modification on the benzene (B151609) portion of the indole ring. sigmaaldrich.comsigmaaldrich.com

The α-ketoester moiety offers a rich platform for chemical transformations. The carbonyl group can undergo nucleophilic addition reactions . For instance, reaction with Grignard reagents can lead to the formation of tertiary alcohols. The ester group can be converted into an amide through amidation . This can be achieved by reaction with amines, often facilitated by coupling agents or by conversion of the ester to a more reactive acyl chloride. The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide from the corresponding indole involves acylation with oxalyl chloride followed by amidation with ethylamine, illustrating this pathway. vulcanchem.com Another important reaction is hydrazinolysis , where the ethyl ester is converted to a carbohydrazide (B1668358) upon treatment with hydrazine (B178648) hydrate (B1144303). researchgate.netmdpi.com This hydrazide can then serve as a precursor for the synthesis of various heterocyclic systems like thiazoles. researchgate.netmdpi.com

Table 1: Examples of Chemical Modification Strategies

MoietyReaction TypeReagents and Conditions (General Examples)Resulting Functional Group
Indole N-HN-AlkylationAlkyl halide, aq. KOH, Acetone researchgate.netnih.govmdpi.comN-Alkyl
Indole N-HN-AcylationAcetyl chloride, BaseN-Acetyl
Indole RingElectrophilic BrominationBrominating agent (e.g., NBS)Bromo-substituted indole
α-KetoesterAmidationAmine, Coupling agent or conversion to acyl chloride vulcanchem.comAmide
α-KetoesterHydrazinolysisHydrazine hydrate researchgate.netmdpi.comCarbohydrazide
α-KetoesterEster Hydrolysisaq. KOH, Heat researchgate.netmdpi.comCarboxylic acid

Exploration of Functional Group Tolerance in Derivatization Reactions

The successful synthesis of complex molecules from this compound relies on the compatibility of its existing functional groups with various reaction conditions and the tolerance of newly introduced functionalities to subsequent transformations.

Studies on related indole-2-carboxylates have shown that N-alkylation using aqueous potassium hydroxide in acetone can be performed without significant hydrolysis of the ethyl ester, demonstrating a degree of functional group tolerance under these specific basic conditions. researchgate.netmdpi.com However, increasing the base concentration and temperature can lead to the hydrolysis of the ester to the corresponding carboxylic acid, indicating the limits of this tolerance. researchgate.netmdpi.com The use of sodium methoxide (B1231860) in methanol (B129727) has been shown to result in transesterification rather than N-alkylation, highlighting the importance of the base and solvent system in directing the reaction pathway. researchgate.netmdpi.com

The synthesis of various derivatives showcases the compatibility of the indole core with a range of reagents. For example, the formation of N-acylated indoles indicates that the indole ring is stable to the conditions required for this transformation. Similarly, the existence of bromo-substituted indole-glyoxylates suggests that the α-ketoester moiety is tolerant to electrophilic bromination conditions. sigmaaldrich.comsigmaaldrich.com

The derivatization of the α-ketoester group also provides insights into functional group tolerance. The conversion of the ester to an amide or a hydrazide demonstrates that the indole ring is generally stable under the conditions required for these transformations. For instance, the hydrazinolysis of ethyl indol-2-carboxylate is typically carried out by refluxing with hydrazine hydrate in ethanol, conditions which the indole ring tolerates well. researchgate.netmdpi.com The resulting carbohydrazide can then be reacted with aldehydes and ketones in the presence of an acid catalyst to form hydrazones, further illustrating the compatibility of the indole scaffold with these derivatization reactions. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(1H-indol-7-yl)-2-oxoacetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions. For example:

  • Reacting indole derivatives with ethyl oxalyl monochloride under anhydrous conditions in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Alternative routes involve refluxing intermediates (e.g., 2-(1H-indol-7-yl)-2-oxoacetic acid) with chloroethane in methanol, monitored by TLC for completion .
    • Key factors : Solvent polarity, temperature control (0°C for exothermic steps), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to oxalyl chloride) are critical for yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .
  • NMR :

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and aromatic protons (δ 6.5–8.0 ppm) confirm the indole and ester moieties .
  • ¹³C NMR : Signals at ~165–170 ppm for ketone and ester carbonyls .
    • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 245 for C₁₂H₁₁NO₃) and purity .

Q. How can researchers purify this compound, and what solvents are optimal?

  • Recrystallization : Use methanol or ethanol for high-purity crystals, as demonstrated in similar indole-derived esters .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) to separate polar byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the interpretation of experimental data for this compound?

  • Quantum chemical calculations :

  • Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies and NMR chemical shifts .
  • Compare computed IR spectra with experimental data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
    • Applications : Validate reaction intermediates or predict reactive sites for functionalization .

Q. What strategies address contradictions between experimental and computational structural data?

  • Case study : If experimental FT-IR shows a carbonyl stretch at 1720 cm⁻¹ but DFT predicts 1705 cm⁻¹:

  • Re-examine solvent effects (computations often assume gas phase).
  • Check for crystal packing forces (via X-ray crystallography) .
    • Validation : Use X-ray structures (e.g., SHELX-refined data ) as ground truth for computational models.

Q. How can X-ray crystallography be optimized for this compound, especially with twinned or low-resolution data?

  • Crystal growth : Use slow evaporation in methanol/water mixtures to obtain single crystals .
  • Refinement : Apply SHELXL for high-resolution data or SHELXPRO for twinned crystals, leveraging constraints for disordered ethyl groups .
  • Troubleshooting : If R-factors remain high (>0.08), re-examine hydrogen atom placement or apply twin-law corrections .

Q. What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?

  • Experimental design :

  • Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Monitor degradation via HPLC, tracking ester hydrolysis to 2-(1H-indol-7-yl)-2-oxoacetic acid .
    • Findings : Ester bonds are labile in alkaline conditions (pH >10), requiring storage at neutral pH and 4°C .

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

  • Case study : Indole-3-oxoacetate derivatives exhibit antiviral activity by inhibiting viral entry proteins .
  • Assay design :

  • Use HIV pseudovirus entry assays with TZM-bl cells, measuring luminescence reduction upon pretreatment with the compound .
  • Compare IC₅₀ values with control inhibitors (e.g., maraviroc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.